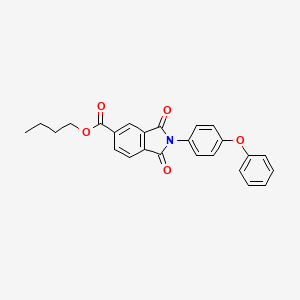
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone is a compound belonging to the class of dihydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aryl aldehyde, a β-dicarbonyl compound, and urea or thiourea. The reaction is typically carried out under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using various catalysts to improve yield and reduce reaction time. Catalysts such as boron trifluoride (BF3), zeolites, and ionic liquids have been employed to enhance the efficiency of the Biginelli reaction .
化学反应分析
Types of Reactions
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor.
Medicine: It is being investigated for its potential as an anti-cancer agent.
Industry: It can be used in the synthesis of polymers and other materials.
作用机制
The mechanism by which 5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3,4-Dihydropyrimidin-2(1H)-ones
- 3,4-Dihydropyrimidin-2(1H)-thiones
Uniqueness
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
5-acetyl-6-methyl-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)18)13(17-15(19)16-10)9-8-12-6-4-3-5-7-12/h3-9,13H,1-2H3,(H2,16,17,19)/b9-8+ |
InChI 键 |
MVHFVTXGXFBZDC-CMDGGOBGSA-N |
手性 SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)C |
规范 SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11986743.png)



![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11986777.png)
![3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide](/img/structure/B11986780.png)
![Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11986797.png)
![Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B11986805.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986808.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11986818.png)


